N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide
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Overview
Description
N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. The compound features a pyrimidine core, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, antitumor, and antifibrotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide typically involves multi-step reactions. One common approach includes the condensation of pyridine-2-amine with a thieno[2,3-d]pyrimidine derivative, followed by methylation and acylation reactions . The reaction conditions often involve the use of organic solvents like toluene or ethyl acetate, and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents like ethanol, methanol, and dichloromethane are commonly used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antifibrotic, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its antifibrotic activity.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Exhibits similar biological activities.
Uniqueness
N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyridine and thieno[2,3-d]pyrimidine moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H17N5OS |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-methyl-2-[(5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide |
InChI |
InChI=1S/C20H17N5OS/c1-21-16(26)11-23-19-17-14(13-7-3-2-4-8-13)12-27-20(17)25-18(24-19)15-9-5-6-10-22-15/h2-10,12H,11H2,1H3,(H,21,26)(H,23,24,25) |
InChI Key |
RBKVRSJNDSUKEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CNC1=C2C(=CSC2=NC(=N1)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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